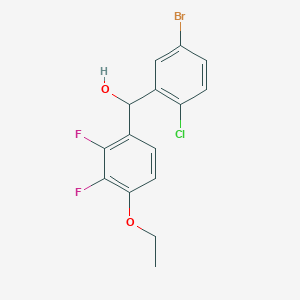
(5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol
Cat. No. B8355317
M. Wt: 377.61 g/mol
InChI Key: WXEVXMHLWGMBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609622B2
Procedure details


(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone 3c (8.0 g, 21.3 mmol) was dissolved in 240 mL of mixed solution (THF and MeOH, v:v=1:1), followed by addition of potassium borohydride (1.73 g, 32.0 mmol) in an ice bath. The reaction mixture was stirred for 16 hours at room temperature. Thereafter, 50 mL 1 M hydrochloric acid were added. The reaction mixture was concentrated under reduced pressure and extracted with dichloromethane (100 mL×2). The organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol 3d (8.0 g, yellow grease), which was used directly in the next step without purification.
Name
(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone
Quantity
8 g
Type
reactant
Reaction Step One

[Compound]
Name
mixed solution
Quantity
240 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[C:11]=2[F:20])=[O:9])[CH:7]=1.[BH4-].[K+]>Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[C:11]=2[F:20])[OH:9])[CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=C(C(=C(C=C1)OCC)F)F)Cl
|
[Compound]
|
Name
|
mixed solution
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (100 mL×2)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(O)C1=C(C(=C(C=C1)OCC)F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
